molecular formula C12H9NO5 B13443497 2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione

2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione

Cat. No.: B13443497
M. Wt: 247.20 g/mol
InChI Key: SAKALUVUEFQHMT-UHFFFAOYSA-N
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Description

2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione (CAS: 1218777-30-0) is a heterocyclic compound featuring an isoindoline-1,3-dione core substituted with a 2-oxo-1,3-dioxolane ring via a methyl linker. Its molecular formula is C₁₂H₉NO₅, with a molar mass of 247.2 g/mol .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

2-[(2-oxo-1,3-dioxolan-4-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C12H9NO5/c14-10-8-3-1-2-4-9(8)11(15)13(10)5-7-6-17-12(16)18-7/h1-4,7H,5-6H2

InChI Key

SAKALUVUEFQHMT-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The dioxolane ring and isoindole moiety play crucial roles in its biological activity, allowing it to bind to specific receptors and enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The isoindoline-1,3-dione scaffold is highly versatile, with modifications to its substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Synthetic Yield Biological Activity Ref.
Target Compound 2-Oxo-1,3-dioxolan-4-ylmethyl C₁₂H₉NO₅ 247.2 Polar dioxolane group; potential for H-bonding N/A Not reported
2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)isoindoline-1,3-dione Oxazoline-methyl C₁₉H₁₆N₂O₃ 320.3 Structurally confirmed via X-ray crystallography and NMR N/A Corrosion/biological studies ongoing
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) Triazolidine-thione-phenyl C₂₃H₁₈N₄O₂S 414.5 High m.p. (>300°C); IR: 1785, 1714 cm⁻¹ (C=O) 42% Not reported
(R)-2-((2-Oxo-oxazolidin-5-yl)methyl)isoindoline-1,3-dione Oxazolidinone-methyl C₁₂H₁₀N₂O₄ 246.2 Stereoselective synthesis from epoxide precursor Low (specific yield not stated) Chiral building block applications
2-(2-Hydroxy-3-(benzylamino)propyl)isoindoline-1,3-dione (5) Hydroxyalkylamino C₁₉H₂₀N₂O₃ 324.4 Moderate yields (26–36%); NMR-confirmed regiochemistry 26–36% Antiamnesic/analgesic potential (inferred)
2-(Phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a) Phenylimino-phenyl C₂₁H₁₄N₂O₂ 326.3 High analgesic activity (1.6× reference drug) N/A Analgesic (in vivo)
2-(4-(Trifluoromethyl)phenyl)isoindoline-1,3-dione (1) Aryl (CF₃) C₁₅H₈F₃NO₂ 291.2 Simple aryl substituent; synthesized via condensation N/A Antiamnesic activity in mice

Key Findings and Analysis

  • Structural Diversity: Modifications range from simple aryl groups (e.g., trifluoromethyl in ) to complex heterocycles (e.g., triazolidine-thione in ). The target compound’s dioxolane group offers unique polarity compared to hydrophobic aryl or rigid oxazoline/oxazolidinone moieties.
  • Synthetic Challenges: Oxazolidinone derivatives () are synthesized in low yields, while hydroxyalkylamino analogs () achieve moderate yields (26–36%). This highlights the impact of substituent complexity on reaction efficiency.
  • Biological Activity: The phenylimino-phenyl derivative (3a) exhibits potent analgesic activity , whereas trifluoromethyl-substituted analogs show antiamnesic effects . The target compound’s dioxolane group may enhance bioavailability due to improved solubility, though direct activity data are lacking.
  • Physical Properties : Triazolidine-thione derivatives (e.g., 13c) exhibit exceptionally high melting points (>300°C), likely due to strong intermolecular interactions (H-bonding, π-stacking) .

Biological Activity

2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione is a complex organic compound notable for its unique structural features that include both a dioxolane ring and an isoindole moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.

PropertyDetails
Molecular Formula C12H9NO5
Molecular Weight 247.20 g/mol
IUPAC Name 2-[(2-oxo-1,3-dioxolan-4-yl)methyl]isoindole-1,3-dione
InChI Key SAKALUVUEFQHMT-UHFFFAOYSA-N
Canonical SMILES C1C(OC(=O)O1)CN2C(=O)C3=CC=CC=C3C2=O

The compound's structural characteristics facilitate various chemical reactions, including oxidation and substitution, which are critical for its biological activity.

Biological Activity

The biological activity of 2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione has been investigated in several studies, revealing its potential as an antimicrobial agent and its interaction with specific molecular targets.

Antimicrobial Properties

Research indicates that derivatives of dioxolanes exhibit significant antibacterial and antifungal activities. In a study involving various 1,3-dioxolane derivatives, compounds similar to 2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione showed promising results against several bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Antibacterial Activity

In a comparative study of synthesized dioxolane derivatives:

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus625–1250 µg/mL
4Pseudomonas aeruginosa625 µg/mL
7Enterococcus faecalis625 µg/mL

These findings suggest that the compound's structure significantly influences its antibacterial potency, with certain modifications enhancing activity against specific pathogens .

The mechanism through which 2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione exerts its biological effects involves interactions with cellular targets such as enzymes and receptors. The presence of the dioxolane ring is believed to play a crucial role in facilitating these interactions, potentially leading to inhibition of bacterial growth or disruption of fungal cell integrity .

Research Applications

The compound is not only significant in the context of antimicrobial activity but also serves as a building block for synthesizing more complex molecules in pharmaceutical research. Its unique structure allows it to be utilized in various synthetic pathways aimed at developing new therapeutic agents .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 2-((2-Oxo-1,3-dioxolan-4-yl)methyl)isoindoline-1,3-dione. Investigations into its potential anticancer properties and mechanisms of action at the molecular level could yield valuable insights into its applicability in drug development.

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